molecular formula C7H4ClIN2 B8218432 5-chloro-7-iodo-1H-indazole

5-chloro-7-iodo-1H-indazole

Cat. No.: B8218432
M. Wt: 278.48 g/mol
InChI Key: SIWXSFJTZAOHSH-UHFFFAOYSA-N
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Description

5-Chloro-7-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents at the 5 and 7 positions, respectively, imparts unique chemical properties to this compound. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-iodo-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-iodoaniline with hydrazine hydrate under acidic conditions, followed by cyclization to form the indazole ring. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction parameters are adjusted to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogens allows for coupling reactions such as Suzuki or Sonogashira coupling to introduce new substituents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can introduce aryl or alkyl groups.

Scientific Research Applications

5-Chloro-7-iodo-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-7-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

  • 5-Chloro-1H-indazole
  • 7-Iodo-1H-indazole
  • 5-Bromo-7-iodo-1H-indazole

Comparison: 5-Chloro-7-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical reactivity. The combination of halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

5-chloro-7-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXSFJTZAOHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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